1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is a chemical compound that belongs to the class of drugs known as piperidine carboxamide derivatives. It has been the subject of several scientific studies due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Thomas et al. (2016) detailed the synthesis and pharmacological activity of azetidinones, including those with structures related to 1-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide. These compounds were investigated for their antidepressant and nootropic activities, demonstrating that the 2-azetidinone skeleton has potential as a central nervous system (CNS) active agent. This suggests avenues for developing more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Structure-Activity Relationships
Mackenzie et al. (2002) described the design, synthesis, and pharmacological evaluation of a novel class of neurokinin-2 (NK2) antagonists derived from 2 by incorporating N-methylamide functions into more stable structures. These findings highlight the chemical versatility of azetidinone-based structures for creating compounds with significant functional potency and in vitro metabolic stability, important for developing new therapeutic agents (Mackenzie et al., 2002).
Antibacterial and Antimicrobial Activities
Desai et al. (2008) synthesized and evaluated azetidinones for their antibacterial activity against gram-positive and gram-negative bacteria. The study revealed moderate to good activity, underscoring the potential of azetidinone derivatives as antibacterial agents. QSAR studies indicated the positive contribution of bulkier substituents, suggesting a direction for the design of more effective antibacterial compounds (Desai et al., 2008).
Antiviral Activities
Imamura et al. (2006) incorporated polar groups into piperidine-4-carboxamide CCR5 antagonists to improve their metabolic stability, leading to the discovery of TAK-220. This compound demonstrated high CCR5 binding affinity, potent inhibition of membrane fusion, and strong inhibition of CCR5-using HIV-1 clinical isolates replication in human peripheral blood mononuclear cells. This highlights the potential of such compounds in HIV-1 therapy (Imamura et al., 2006).
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes such as adenosine deaminase .
Mode of Action
It is suggested that the compound may interact with its targets through strong h-bonding interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a broad range of biological activities .
Result of Action
Similar compounds have shown protection against induced seizures in in vivo tests .
Action Environment
Similar compounds are known to be highly soluble in water and other polar solvents, which may influence their action and stability .
Eigenschaften
IUPAC Name |
1-[1-[2-(4-chlorophenyl)acetyl]azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c18-14-3-1-12(2-4-14)9-16(22)21-10-15(11-21)20-7-5-13(6-8-20)17(19)23/h1-4,13,15H,5-11H2,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHPYQVIMITZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.